N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide
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Overview
Description
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide is an organic compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 g/mol . This compound is characterized by the presence of an amino group, a methyl group, a phenoxy group, and a pyridyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide typically involves the reaction of 2-amino-4-methylphenylamine with 2-phenoxy-3-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the formamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamide group can be reduced to form amines.
Substitution: The phenoxy and pyridyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are used under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy and pyridyl compounds .
Scientific Research Applications
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(2-Amino-4-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
Uniqueness
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-9-10-17(16(20)12-13)22-18(23)15-8-5-11-21-19(15)24-14-6-3-2-4-7-14/h2-12H,20H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDUWQDHWTUXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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